10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno-thiazolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide typically involves multi-step reactions. One common method includes the condensation of specific precursors followed by cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular processes .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with thieno, thiazolo, or pyrimidine cores. Examples include:
- 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Various pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9N3O3S2 |
---|---|
Molecular Weight |
259.3g/mol |
IUPAC Name |
10-amino-4,4-dioxo-4位6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one |
InChI |
InChI=1S/C8H9N3O3S2/c9-6-1-7(12)11-4-2-16(13,14)3-5(4)15-8(11)10-6/h1,4-5H,2-3,9H2 |
InChI Key |
CMSONWYAMIDAEI-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.